molecular formula C4H8N2O2S B14355837 Methyl (iminomethyl)(methylsulfanyl)carbamate CAS No. 92463-44-0

Methyl (iminomethyl)(methylsulfanyl)carbamate

Cat. No.: B14355837
CAS No.: 92463-44-0
M. Wt: 148.19 g/mol
InChI Key: KBEBZBNFTDZFEW-UHFFFAOYSA-N
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Description

Methyl (iminomethyl)(methylsulfanyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes an iminomethyl group and a methylsulfanyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (iminomethyl)(methylsulfanyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl isocyanate with methylthioformamide under controlled conditions. The reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbamate linkage .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and the use of catalysts to ensure high efficiency and yield. The final product is purified through filtration and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (iminomethyl)(methylsulfanyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Methyl (iminomethyl)(methylsulfanyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (iminomethyl)(methylsulfanyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are known to target enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (iminomethyl)(methylsulfanyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iminomethyl and methylsulfanyl groups allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

92463-44-0

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

methyl N-methanimidoyl-N-methylsulfanylcarbamate

InChI

InChI=1S/C4H8N2O2S/c1-8-4(7)6(3-5)9-2/h3,5H,1-2H3

InChI Key

KBEBZBNFTDZFEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C=N)SC

Origin of Product

United States

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